molecular formula C27H23N3O3S2 B2745683 4-[benzyl(methyl)sulfamoyl]-N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide CAS No. 683768-03-8

4-[benzyl(methyl)sulfamoyl]-N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide

Cat. No.: B2745683
CAS No.: 683768-03-8
M. Wt: 501.62
InChI Key: GSZJDKKBAJBREY-BYYHNAKLSA-N
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Description

4-[Benzyl(methyl)sulfamoyl]-N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide is a sulfamoyl-substituted benzamide derivative featuring a naphtho-thiazolylidene moiety. Its structure comprises a benzyl(methyl)sulfamoyl group at the 4-position of the benzamide core, linked to a bicyclic naphtho[2,1-d]thiazole ring system with a methyl substituent at position 3 . Its synthesis likely involves coupling reactions similar to those described for related sulfamoyl benzamides, such as using carbodiimide-based reagents (e.g., EDC/HOBt) to activate the carboxylic acid intermediate .

Properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O3S2/c1-29(18-19-8-4-3-5-9-19)35(32,33)22-15-12-21(13-16-22)26(31)28-27-30(2)24-17-14-20-10-6-7-11-23(20)25(24)34-27/h3-17H,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSZJDKKBAJBREY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[benzyl(methyl)sulfamoyl]-N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide typically involves multiple steps:

    Formation of the Benzyl(methyl)sulfamoyl Group: This step involves the reaction of benzylamine with methylsulfonyl chloride under basic conditions to form the benzyl(methyl)sulfamoyl intermediate.

    Synthesis of the Naphthothiazolylidene Moiety: This involves the condensation of 2-aminonaphthalene with a thioamide under acidic conditions to form the naphthothiazole ring.

    Coupling Reaction: The final step involves coupling the benzyl(methyl)sulfamoyl intermediate with the naphthothiazolylidene moiety using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the naphthothiazole ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives of the naphthothiazole ring.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to 4-[benzyl(methyl)sulfamoyl]-N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide . For instance:

  • Compounds containing thiazole and sulfamoyl groups have been evaluated for their antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus .
  • The antifungal activity against species like Aspergillus niger has also been documented .

Anticancer Activity

The naphtho-thiazole derivatives have shown promise in anticancer research:

  • Studies indicate that these compounds can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
  • The specific interactions with cellular targets are still under investigation but suggest a potential for developing targeted cancer therapies.

Medicinal Chemistry

The unique combination of structural features makes this compound a candidate for drug development:

  • Antibacterial Agents : Given its efficacy against bacterial strains, it could be developed into a new class of antibiotics.
  • Anticancer Drugs : The ability to induce apoptosis suggests that it can be explored further as an anticancer agent.

Agricultural Chemistry

The antimicrobial properties may also lend themselves to agricultural applications:

  • Development of plant protection agents that can combat fungal infections or bacterial diseases in crops.

Case Studies and Research Findings

StudyFocusFindings
Prajapati et al. (2011)Synthesis and activity of thiazole derivativesIdentified antibacterial and antifungal activities in related compounds .
Azzam et al. (2024)Biological activities of thiazole derivativesHighlighted potential anticancer properties through apoptosis induction .

Mechanism of Action

The mechanism of action of 4-[benzyl(methyl)sulfamoyl]-N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The sulfamoyl group can form strong interactions with enzymes, potentially inhibiting their activity. The naphthothiazole ring can interact with nucleic acids or proteins, affecting their function. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfamoyl Group

The sulfamoyl group in the target compound is substituted with benzyl and methyl groups. This contrasts with analogs like 4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide (), which replaces the benzyl group with a phenyl ring, reducing steric bulk.

Compound Name Sulfamoyl Substituents Heterocyclic Moiety Molecular Weight (g/mol) Key Features
Target compound Benzyl, methyl Naphtho[2,1-d]thiazol-2-ylidene ~535.6 (calc.) Extended aromatic system; moderate steric bulk
4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide Methyl, phenyl Thiazol-2-yl ~399.4 Compact structure; lower lipophilicity
4-[butyl(ethyl)sulfamoyl]-N-(2-furylmethyl)-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide Butyl, ethyl Benzothiazol-2-yl ~573.7 High lipophilicity; sulfur-rich substituents

Heterocyclic Moieties and Bioactivity

The naphtho-thiazolylidene group in the target compound distinguishes it from simpler thiazole or benzothiazole derivatives. For instance:

  • N-(Benzo[d]thiazol-2-yl)benzamide () lacks the sulfamoyl group but shares a benzamide-thiazole scaffold. It was synthesized via oxidative coupling, demonstrating moderate yields (57%) .
  • 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide () incorporates an oxadiazole ring, which is associated with antimicrobial activity in related compounds .

Pharmacological Profiles of Analogous Compounds

While direct activity data for the target compound are unavailable, structurally related sulfamoyl benzamides exhibit diverse bioactivities:

  • AS-4370 (), a gastrokinetic agent, shows potent activity via non-dopaminergic mechanisms. Its 4-fluorobenzyl substituent enhances gastric emptying efficacy .
  • 4-(1H-imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide () demonstrates antifungal activity, attributed to the isoxazole-sulfamoyl combination .

Biological Activity

4-[benzyl(methyl)sulfamoyl]-N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that combines a sulfamoyl group with a naphtho-thiazole moiety, suggesting potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfamoyl group enhances the compound's solubility and bioavailability, while the naphtho-thiazole moiety may facilitate binding to target proteins involved in disease pathways.

Potential Targets

  • Enzymes : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptors : It may modulate receptor activity, influencing signal transduction processes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiazole derivatives have shown effectiveness against various bacterial strains and fungi, suggesting that this compound could possess similar properties.

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of thiazole derivatives. A systematic structure-activity relationship (SAR) analysis indicated that modifications in the naphtho-thiazole structure could enhance cytotoxicity against cancer cell lines. The ability of this compound to induce apoptosis in cancer cells has been observed in preliminary assays.

Study 1: Antimalarial Activity

A series of thiazole derivatives were synthesized and tested for their antimalarial activity against Plasmodium falciparum. Modifications similar to those seen in our compound led to enhanced potency and reduced cytotoxicity in HepG2 cell lines. This suggests that the structural components of this compound could be optimized for similar therapeutic applications.

Study 2: Pin1 Inhibition

Inhibitory effects on the Pin1 enzyme were observed with thiazole derivatives, with IC50 values indicating significant potency. The structural characteristics of our compound suggest it may also inhibit Pin1 or similar enzymes involved in cancer progression.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against bacterial and fungal strains
AnticancerInduces apoptosis in cancer cell lines
AntimalarialHigh potency against Plasmodium falciparum
Enzyme InhibitionPotential inhibition of Pin1

Q & A

Basic Research Question

  • Spectroscopy :
    • 1H/13C NMR : Assign chemical shifts to confirm sulfamoyl, benzamide, and thiazole moieties. For example, sulfamoyl protons appear as singlets near δ 3.1–3.3 ppm, while thiazole protons resonate at δ 6.8–7.5 ppm .
    • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and sulfonamide S=O vibrations (~1350–1150 cm⁻¹) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ ion for C31H28N4O3S2 calculated as 592.15 Da) .
  • Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

What preliminary biological activities have been reported for this compound?

Basic Research Question
The compound (denoted LMM5 in antifungal studies) exhibits potent activity against Candida albicans , with MIC values comparable to fluconazole. This is attributed to its thioredoxin reductase inhibition, disrupting redox homeostasis in fungal cells . Activity was assessed via:

  • Broth Microdilution Assays : Performed in RPMI-1640 medium with 0.5% DMSO and 0.02% Pluronic F-127 to enhance solubility .
  • Time-Kill Curves : Confirmed concentration-dependent fungistatic effects over 24–48 hours .

How can researchers optimize the synthetic yield of this compound?

Advanced Research Question
Yield optimization strategies include:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) improve sulfamoylation efficiency compared to ethanol .
  • Catalyst Selection : Using Pd/C or Pd(OAc)₂ for Suzuki-Miyaura coupling (if aryl halides are intermediates) increases cross-coupling efficiency .
  • Temperature Control : Maintaining reflux at 80–90°C during thiazole ring formation minimizes side-product formation .
  • DoE (Design of Experiments) : Statistical models (e.g., response surface methodology) identify critical parameters like reactant stoichiometry and pH .

How should contradictory data in biological assays be analyzed and resolved?

Advanced Research Question
Contradictions in MIC values or enzyme inhibition data may arise from:

  • Assay Variability : Standardize inoculum size (e.g., 1–5 × 10³ CFU/mL) and incubation time (24–48 hours) across replicates .
  • Solvent Effects : DMSO concentrations >1% can inhibit fungal growth, requiring vehicle controls .
  • Structural Analogues : Compare activity with derivatives (e.g., LMM11 ) to identify substituent-specific trends. For example, replacing benzyl with cyclohexyl groups reduces antifungal potency .

What computational approaches support mechanistic studies of this compound?

Advanced Research Question

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding to C. albicans thioredoxin reductase (Trr1). The sulfamoyl group forms hydrogen bonds with catalytic cysteine residues (Cys-33 and Cys-290) .
  • QSAR Modeling : 3D descriptors (e.g., logP, polar surface area) correlate with antifungal activity. Hydrophobic substituents enhance membrane permeability .
  • MD Simulations : Assess binding stability over 100 ns trajectories; RMSD values <2 Å indicate stable target-ligand interactions .

How can researchers address low solubility in in vitro assays?

Advanced Research Question

  • Co-Solvent Systems : Use 0.02% Pluronic F-127 or β-cyclodextrin to solubilize hydrophobic moieties without cytotoxicity .
  • Salt Formation : Convert the free base to hydrochloride or mesylate salts via reaction with HCl or methanesulfonic acid .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) to enhance bioavailability .

What structural modifications enhance selectivity against fungal vs. human targets?

Advanced Research Question

  • Substituent Tuning : Replace the benzyl group with pyridinyl (e.g., 7g ) to reduce off-target binding to human TrxR1 .
  • Stereochemical Control : Introduce chiral centers (e.g., S-configuration at the sulfamoyl nitrogen) to exploit steric differences in enzyme active sites .
  • Bioisosteres : Substitute the naphtho-thiazole with benzothiazole to improve selectivity indices (SI >10) .

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